5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrolone core fused with a thiazole ring and substituted aryl groups. Its structure includes:
- A 1,2-dihydro-3H-pyrrol-3-one backbone with an amino group at position 3.
- A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent at position 4, contributing aromatic and electron-rich properties.
- A 3-phenylpropyl chain at position 1, enhancing hydrophobicity and steric bulk.
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O2S/c1-28-18-11-9-17(10-12-18)19-15-29-23(25-19)21-20(27)14-26(22(21)24)13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,24,27H,5,8,13-14H2,1H3 |
InChI Key |
MLHXCLCMORQLMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved by reacting a substituted benzylamine with thiourea under acidic conditions . The resulting thiazole intermediate is then coupled with a pyrrolone derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives .
Scientific Research Applications
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs are shared with other pyrrolone-thiazole hybrids, enabling comparisons based on substituent effects and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Hydrophobicity: The 3-phenylpropyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl group in analogs . This may influence membrane permeability in biological systems.
Electronic Properties :
- Methoxy groups (electron-donating) on the thiazole’s aryl ring (target compound and ) may stabilize π-π stacking interactions, whereas fluorine (electron-withdrawing) in could alter charge distribution.
Crystallographic Behavior :
- Analogs such as crystallize in triclinic systems (P̄1 symmetry) with planar conformations, suggesting the target compound may adopt similar packing arrangements .
Research Findings and Methodological Insights
Computational Studies:
- Wavefunction analysis (via Multiwfn ) could map local electron affinity or hydrophobicity gradients, aiding in structure-activity relationship (SAR) studies.
Biological Activity
The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Composition
The molecular formula of the compound is , with a molecular weight of approximately 467.5 g/mol. The structure features:
- Amino group : Contributes to hydrogen bonding and solubility.
- Thiazole ring : Known for its role in various biological activities.
- Methoxyphenyl group : Enhances lipophilicity and potential receptor binding.
- Pyrrole moiety : Implicated in numerous biological interactions.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.5 g/mol |
| Functional Groups | Amino, Thiazole, Methoxy, Pyrrole |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and pyrrole rings facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can lead to several biological effects such as:
- Antimicrobial activity : The compound has shown promise against various bacterial strains.
- Anti-inflammatory properties : Structural features suggest potential modulation of inflammatory pathways.
- Anticancer effects : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- In vitro studies indicate that the compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the generation of reactive oxygen species (ROS) that damage bacterial cellular structures .
-
Anti-inflammatory Effects :
- Research has suggested that compounds with similar thiazole structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Potential :
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anti-inflammatory | Modulation of cytokine production |
| Anticancer | Induces apoptosis in cancer cell lines |
Q & A
Q. How can reaction conditions be optimized to synthesize the target compound with improved yield and purity?
Methodological Answer:
- Key Variables: Adjust catalysts (e.g., NaH in toluene for cyclization ), solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of coupling reagents.
- Example Protocol:
- Use a base-assisted cyclization approach (e.g., NaH-mediated coupling of pyrrolone precursors with thiazole derivatives) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize in ethanol .
- Yield Optimization:
| Precursor System | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Cyclization of hydroxy-pyrrolones | NaH | Toluene | ~46–63% |
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
Methodological Answer:
Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Antifungal Screening: Test against Candida albicans via microdilution assays (MIC values) .
- Enzyme Inhibition: Use lanosterol 14α-demethylase (CYP51) inhibition assays, referencing molecular docking results (PDB: 3LD6) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Optimize reaction pathways using density functional theory (DFT) to predict regioselectivity in thiazole substitutions .
- Molecular Docking: Screen derivatives against 3LD6 to prioritize synthesis of high-affinity analogs (e.g., substituents at the 4-methoxyphenyl group) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Systematic Substituent Variation:
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
